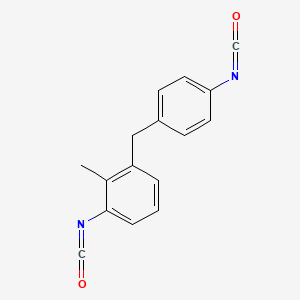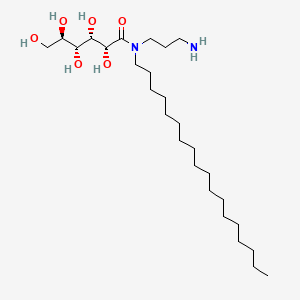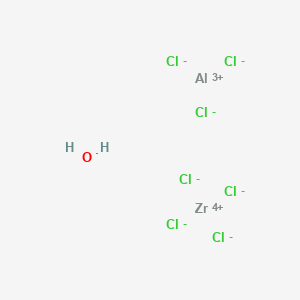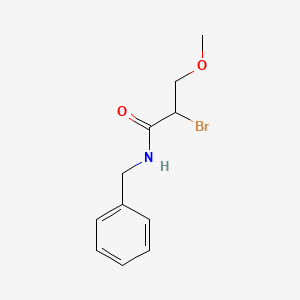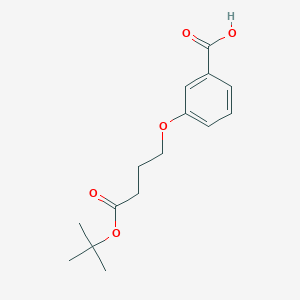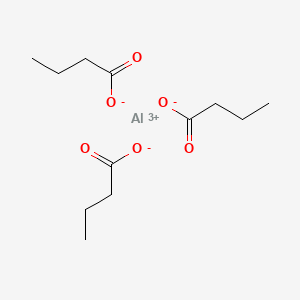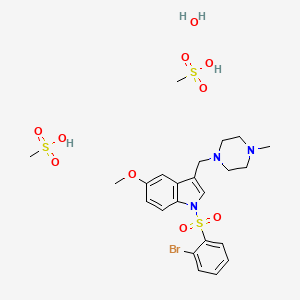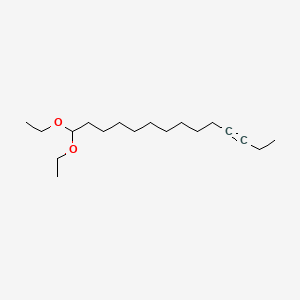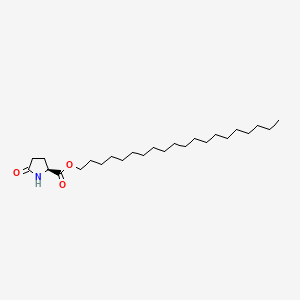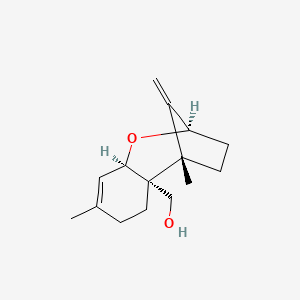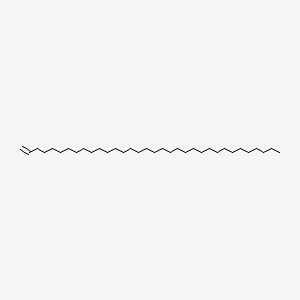
1-Tetratriacontene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Tetratriacontene is a long-chain hydrocarbon with the molecular formula C₃₄H₆₈ . It is an alkene, characterized by the presence of a double bond between two carbon atoms in its long carbon chain. This compound is part of a larger family of hydrocarbons that are significant in various industrial and scientific applications due to their unique chemical properties .
準備方法
Synthetic Routes and Reaction Conditions: 1-Tetratriacontene can be synthesized through various organic synthesis methods. One common approach involves the Wittig reaction , where a phosphonium ylide reacts with an aldehyde to form the desired alkene. The reaction typically requires a strong base such as sodium hydride (NaH) and is conducted under an inert atmosphere to prevent oxidation .
Industrial Production Methods: In industrial settings, this compound can be produced through catalytic cracking of longer-chain hydrocarbons. This process involves breaking down larger molecules into smaller ones using a catalyst, often at high temperatures and pressures. The resulting mixture is then separated and purified to obtain the desired compound .
化学反応の分析
Types of Reactions: 1-Tetratriacontene undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and ozone (O₃).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include hydrogen gas (H₂) in the presence of a catalyst such as palladium on carbon (Pd/C).
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in an aqueous solution.
Reduction: Hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst.
Substitution: Chlorine (Cl₂) or bromine (Br₂) in an inert solvent like carbon tetrachloride (CCl₄).
Major Products Formed:
Oxidation: Carboxylic acids or ketones, depending on the reaction conditions.
Reduction: Alkanes, where the double bond is fully saturated.
Substitution: Haloalkanes, where halogens are added across the double bond.
科学的研究の応用
1-Tetratriacontene has a wide range of applications in scientific research:
Chemistry: It is used as a model compound in studies of long-chain hydrocarbons and their reactions.
Biology: It serves as a reference compound in the study of lipid metabolism and the role of long-chain hydrocarbons in biological systems.
Medicine: Research into its potential as a biomarker for certain diseases is ongoing.
作用機序
The mechanism of action of 1-Tetratriacontene primarily involves its interactions with other molecules through its double bond. This double bond allows it to participate in various chemical reactions, such as addition and polymerization. The molecular targets and pathways involved depend on the specific reaction and conditions. For example, in oxidation reactions, the double bond is targeted by oxidizing agents, leading to the formation of new functional groups .
類似化合物との比較
Tetratriacontane (C₃₄H₇₀): A saturated hydrocarbon with a similar carbon chain length but without the double bond.
Hexatriacontene (C₃₆H₇₂): Another long-chain alkene with two additional carbon atoms.
Octatriacontene (C₃₈H₇₆): A longer-chain alkene with four additional carbon atoms.
Uniqueness: 1-Tetratriacontene is unique due to its specific chain length and the presence of a double bond, which imparts different chemical reactivity compared to its saturated counterpart, tetratriacontane. This double bond allows for a wider range of chemical reactions, making it more versatile in various applications .
特性
CAS番号 |
61868-12-0 |
|---|---|
分子式 |
C34H68 |
分子量 |
476.9 g/mol |
IUPAC名 |
tetratriacont-1-ene |
InChI |
InChI=1S/C34H68/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3H,1,4-34H2,2H3 |
InChIキー |
AQUWSCLUQRAMPO-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


